N,N'-diphenyl-2-(phenylhydrazinylidene)propanediamide
Description
N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two phenyl groups and a phenylhydrazinylidene moiety attached to a propanediamide backbone
Properties
IUPAC Name |
N,N'-diphenyl-2-(phenylhydrazinylidene)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-20(22-16-10-4-1-5-11-16)19(25-24-18-14-8-3-9-15-18)21(27)23-17-12-6-2-7-13-17/h1-15,24H,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRHRIBVFUEDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide typically involves the reaction of phenylhydrazine with a suitable precursor, such as a substituted benzaldehyde, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones or other oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .
Scientific Research Applications
N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antibacterial properties, the compound has been shown to inhibit the formation of biofilms by targeting enzymes involved in biofilm synthesis, such as sortase A transpeptidase. This inhibition disrupts the biofilm formation process, making bacteria more susceptible to conventional antibiotics .
Comparison with Similar Compounds
N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide can be compared with other similar compounds, such as:
N,N’-diphenyl-N,N’-di-p-tolylbenzene-1,4-diamine: This compound is used as a hole transport layer in organic light-emitting diodes (OLEDs) and has different electronic properties compared to N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide.
N,N’-diphenyl-2-(phenylhydrazono)malonamide: This compound has similar structural features but may exhibit different reactivity and applications.
The uniqueness of N,N’-diphenyl-2-(phenylhydrazinylidene)propanediamide lies in its specific chemical structure, which imparts distinct properties and reactivity, making it suitable for a variety of scientific and industrial applications.
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